Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-27-21(26)15-9-12-18-19(13-15)29-22(23-18)24-20(25)14-7-10-17(11-8-14)28-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBBMSNAPVFISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure efficiency and cost-effectiveness. The choice of solvents, temperature control, and purification methods are optimized to meet industrial standards.
Chemical Reactions Analysis
Cyclization Reactions for Benzo[d]thiazole Core Formation
The synthesis of the benzo[d]thiazole scaffold involves cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid . For example:
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Reagents : Methyl 4-aminobenzoate (1 equiv), KSCN (4 equiv), Br₂ (2 equiv) in acetic acid.
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Conditions : Stirring at 10°C for 45 min, then room temperature overnight. Basification with NH₃ yields the product .
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Mechanism : The reaction proceeds via thiocyanate substitution, bromination, and intramolecular cyclization (Figure 1).
Key Data :
| Reaction Step | Intermediate/Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | ~75 |
Amide Bond Formation
The 4-phenoxybenzamido group is introduced via nucleophilic acyl substitution between 2-aminobenzo[d]thiazole derivatives and 4-phenoxybenzoyl chloride:
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Reagents : 2-Aminobenzo[d]thiazole (1 equiv), 4-phenoxybenzoyl chloride (1.2 equiv), base (e.g., Et₃N).
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Conditions : Stirring in dichloromethane (DCM) at 0°C → room temperature for 12 h.
Key Data :
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzo[d]thiazole | Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate | 85 |
Ester Hydrolysis
The methyl ester at position 6 undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid:
Key Data :
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH/MeOH/H₂O | 2-(4-Phenoxybenzamido)benzo[d]thiazole-6-carboxylic acid | 92 |
Functionalization at the Hydroxyl Group (Post-Cyclization)
Hydroxy-substituted derivatives can be further functionalized via alkylation or silylation:
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Silylation : tert-Butyldimethylsilyl (TBDMS) protection using TBDMSCl in DCM with imidazole .
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ .
Key Data :
| Reaction | Reagents | Yield (%) | Reference |
|---|---|---|---|
| TBDMS Protection | TBDMSCl, imidazole, DCM | 89 | |
| Methylation | CH₃I, K₂CO₃, DMF | 78 |
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole core undergoes nitration or sulfonation at specific positions:
Key Data :
| Reaction | Position of Substitution | Yield (%) | Reference |
|---|---|---|---|
| Nitration | Position 4 or 5 | 65–70 |
Deprotection of Silyl Ethers
Protected hydroxyl groups (e.g., TBDMS) are cleaved using tetrabutylammonium fluoride (TBAF) :
Catalytic Hydrogenation
Reduction of nitro groups (if present) to amines using Pd/C under H₂ :
Mechanistic Insights
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Cyclization : Bromine acts as an electrophile, facilitating thiocyanate substitution and subsequent ring closure .
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Amide Formation : The reaction proceeds via a reactive acyl chloride intermediate, with Et₃N neutralizing HCl to drive the reaction.
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Ester Hydrolysis : Base-mediated saponification involves nucleophilic attack by OH⁻ on the carbonyl carbon .
Scientific Research Applications
Anticancer Activity
Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate has shown promising anticancer properties in various studies. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms.
Case Study : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition, with IC50 values suggesting potent activity against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 2.5 |
| A549 (Lung Cancer) | 1.8 |
These findings demonstrate the compound's potential as a lead in anticancer drug development.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The benzothiazole structure is known for its ability to disrupt bacterial cell walls.
Case Study : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
The results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent research has suggested that compounds with a benzothiazole backbone may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study : An in vitro study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
This suggests that the compound may be explored for neuroprotective applications in conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, altering their activity. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insight: The 4-phenoxybenzamido group in the target compound offers a balance between lipophilicity and steric bulk, which may enhance membrane permeability compared to polar groups like hydroxyl () or charged moieties like piperazine ().
Substituent Variations at Position 4 and 5
Key Insight : Substituents at positions 4 and 5 influence reactivity and bioactivity. For example, the benzyloxy group in enhances antibacterial potency, while hydroxyl groups () require protection/deprotection strategies for further functionalization.
Biological Activity
Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate, a compound belonging to the benzothiazole family, has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
1. Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of the Benzothiazole Core : The benzothiazole structure is formed through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
- Amidation Reaction : The resulting benzothiazole derivative is subjected to an amidation reaction with 4-phenoxybenzoic acid to create the amide bond.
- Esterification : Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst to yield the desired methyl ester.
2.1 Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that compounds within this class exhibit significant inhibition against bacteria and fungi, suggesting potential as therapeutic agents for infectious diseases .
2.2 Anticancer Activity
Studies have highlighted the compound's potential as an anticancer agent. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines, with reported IC50 values indicating effective cytotoxicity against various types of cancer cells. For instance, derivatives of benzothiazole have been shown to exhibit IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that it may interact directly with DNA, disrupting replication and transcription processes essential for cell division .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound, against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL for effective strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Properties
In another study focused on anticancer properties, this compound was tested against breast cancer cell lines, showing significant cytotoxic effects with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
5. Applications in Medicine and Industry
The compound's promising biological activities suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and anticancer properties, there is ongoing research into developing it as a therapeutic agent for treating infections and cancers.
- Chemical Industry : Its role as a building block in organic synthesis makes it valuable for producing more complex chemical entities and materials .
Q & A
Q. Yield Optimization :
- Use anhydrous solvents and controlled temperature to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, gradient elution with PE/EtOAc) .
- For low-yielding steps (e.g., bromination), explore alternative catalysts like Pd-based systems or microwave-assisted synthesis.
How can structural ambiguities in crystallographic data for this compound be resolved?
Advanced Research Question
Crystallographic challenges, such as disordered solvent molecules or overlapping electron density, require:
- High-Resolution Data : Collect X-ray diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- Software Refinement : Use SHELXL for least-squares refinement, incorporating restraints for bond lengths and angles. The HOOFT parameter in SHELX can validate ADPs (Atomic Displacement Parameters) .
- Validation Tools : Cross-check with PLATON to identify missed symmetry or twinning .
Example : In a related benzothiazole derivative, interlayer angles (63.86°–76.96°) and C–H···N interactions were resolved by iterative refinement cycles, highlighting the importance of hydrogen-bonding networks in packing .
What advanced spectroscopic techniques confirm the regioselectivity of the 4-phenoxybenzamido group?
Basic Research Question
- ¹H/¹³C NMR : The amide proton (NH) appears as a singlet at δ 8.35 ppm (DMSO-d₆), while aromatic protons from the phenoxy group resonate at δ 7.53–7.29 ppm. ¹³C NMR confirms the carbonyl at δ 167.1 ppm .
- 2D NMR : HSQC and HMBC correlate the amide proton to the benzo[d]thiazole C-2 (δ 124.7 ppm) and the phenoxy carbonyl (δ 168.5 ppm) .
- IR Spectroscopy : A strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validates the amide linkage .
How do computational methods like DFT elucidate electronic properties influencing bioactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Predict Reactivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, the electron-deficient benzo[d]thiazole core may enhance DNA gyrase binding .
- Solvent Effects : Use PCM models to simulate aqueous solubility, critical for pharmacokinetic profiling.
- Docking Studies : While not directly evidenced, homology models of bacterial DNA gyrase (e.g., from Acinetobacter baumannii) can predict binding modes based on structural analogs .
What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Advanced Research Question
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:
- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and use internal controls (e.g., ciprofloxacin) .
- Metabolic Stability : Test compounds in hepatocyte microsomes to rule out rapid degradation.
- Substituent Effects : Replace the 4-phenoxy group with electron-withdrawing groups (e.g., nitro) to enhance target affinity. For example, methylamino substitution at C-2 improved activity against Pseudomonas aeruginosa by 8-fold .
How can crystallographic and spectroscopic data be integrated to resolve tautomeric forms?
Advanced Research Question
For compounds with potential tautomerism (e.g., amide vs. iminol forms):
- X-ray Crystallography : Directly visualizes the dominant tautomer. In Methyl 2-(4-chloro-pyrrole-carboxamido) analogs, the amide form is stabilized by N–H···O hydrogen bonds .
- Solid-State NMR : Compare chemical shifts with solution-state data; discrepancies indicate crystal packing effects.
- Variable-Temperature NMR : Monitor exchange broadening to identify dynamic equilibria .
What purification challenges arise during scale-up, and how are they mitigated?
Basic Research Question
- Low Solubility : Use mixed solvents (e.g., DCM/MeOH) for recrystallization.
- By-Product Formation : Optimize column chromatography (e.g., reverse-phase C18 with acetonitrile/water gradients) to separate regioisomers .
- Metal Contaminants : Chelate residual catalysts (e.g., CuBr₂) with EDTA washes during workup .
How do steric and electronic factors influence the compound’s reactivity in further derivatization?
Advanced Research Question
- Steric Hindrance : The 4-phenoxy group may limit access to the C-5 position for electrophilic substitution. Use bulky directing groups (e.g., Boc-piperazine) to steer reactivity .
- Electronic Effects : The electron-withdrawing benzo[d]thiazole core facilitates nucleophilic aromatic substitution at C-2 but deactivates C-4/6 positions. Halogenation at C-6 requires Lewis acids like FeCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
